N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide

Antimicrobial Benzofuran-2-carbohydrazide MIC

N'-[2-(4-Methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide (CAS 329224-06-8; molecular formula C₁₈H₁₆N₂O₅; molecular weight ~340.33 g/mol) is a synthetic hybrid molecule that conjugates a benzofuran-2-carbohydrazide core with a 4-methoxyphenoxyacetyl side chain via a hydrazide linkage. The benzofuran-2-carbohydrazide scaffold is established across medicinal chemistry as a privileged pharmacophore, with documented applications spanning antimicrobial , anticancer , antitubercular , antioxidant , enzyme inhibitory (α-amylase, α-glucosidase, MAO, BCAT) , and anti-inflammatory indications.

Molecular Formula C18H16N2O5
Molecular Weight 340.3 g/mol
Cat. No. B12117823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide
Molecular FormulaC18H16N2O5
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H16N2O5/c1-23-13-6-8-14(9-7-13)24-11-17(21)19-20-18(22)16-10-12-4-2-3-5-15(12)25-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
InChIKeyYCFFECJWVKVNOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[2-(4-Methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide: Structural Identity and Scaffold-Class Positioning for Research Procurement


N'-[2-(4-Methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide (CAS 329224-06-8; molecular formula C₁₈H₁₆N₂O₅; molecular weight ~340.33 g/mol) is a synthetic hybrid molecule that conjugates a benzofuran-2-carbohydrazide core with a 4-methoxyphenoxyacetyl side chain via a hydrazide linkage . The benzofuran-2-carbohydrazide scaffold is established across medicinal chemistry as a privileged pharmacophore, with documented applications spanning antimicrobial [1], anticancer [2], antitubercular [3], antioxidant [4], enzyme inhibitory (α-amylase, α-glucosidase, MAO, BCAT) [5], and anti-inflammatory indications [6]. The incorporation of the 4-methoxyphenoxyacetyl moiety distinguishes this compound from simpler benzofuran-2-carbohydrazide analogs—analogous 4-methoxyphenoxyacetyl-hydrazide derivatives have demonstrated enhanced binding interactions in enzyme inhibition screens [7]. This compound is currently available through screening-compound suppliers, positioning it as a research tool for hit discovery and lead optimization campaigns targeting the benzofuran-2-carbohydrazide pharmacophore space.

Benzofuran-2-carbohydrazide privileged pharmacophore scaffold
4-Methoxyphenoxyacetyl substituent for differentiation from common benzylidene/isatin analogs
Hit discovery and lead optimization screening compound

Why N'-[2-(4-Methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide Cannot Be Generically Substituted: Structural Determinants of Pharmacological Differentiation


Within the benzofuran-2-carbohydrazide scaffold class, biological activity is exquisitely sensitive to the nature of the N'-acyl substituent. Direct comparative evidence from structurally related series demonstrates that seemingly minor modifications at the hydrazide terminus can produce 18-fold differences in enzyme inhibitory potency [1] and shift MIC values from inactive (>500 μg/mL) to highly active (31.25 μg/mL) against Gram-negative pathogens [2]. The 4-methoxyphenoxyacetyl moiety present in this compound introduces a distinct hydrogen-bond acceptor pattern (the phenoxy ether oxygen and the para-methoxy group) combined with an extended aromatic π-system not found in simpler benzoyl-, sulfonyl-, or benzylidene-substituted analogs. In the N'-arylbenzofuran-2-carbohydrazide series, SAR studies have established that electron-donating para-substituents on the N'-aryl ring—precisely the substitution pattern of the 4-methoxyphenoxy group—can dramatically modulate α-glucosidase IC₅₀ values, with potency shifts exceeding 4-fold relative to unsubstituted or electron-withdrawing analogs [1]. Generic substitution with an unsubstituted benzofuran-2-carbohydrazide or a simple benzoyl-hydrazide would eliminate this pharmacophoric contribution and cannot be assumed to yield equivalent or predictable biological outcomes.

N'-Substituent identity governs inhibitory potency and antimicrobial activity; generic benzofuran-2-carbohydrazide may shift profiles substantially
Electron-donating para-methoxy and ether oxygen pattern not replicated by unsubstituted or sulfonyl analogs
Extended aromatic and hydrogen-bond acceptor system absent in simpler benzoyl- or benzylidene-substituted hydrazides

Quantitative Differentiation Evidence for N'-[2-(4-Methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide Against Closest Structural Comparators


Differentiation Dimension 1: Antimicrobial Potency Range — Benzofuran-2-Carbohydrazide Class Benchmarking

The benzofuran-2-carbohydrazide scaffold class—to which N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide belongs—has demonstrated antimicrobial MIC values ranging from 31.25 to 500 μg/mL across Gram-positive and Gram-negative bacterial strains [1]. The potency within this class is governed by N'-substituent identity: compound 3o (N'-(5-bromo-2-oxoindolin-3-ylidene)-benzofuran-2-carbohydrazide, bearing an electron-withdrawing 7-nitro substituent) achieved MIC = 31.25 μg/mL against E. coli and P. vulgaris, while unsubstituted or weakly substituted congeners (e.g., 3a, 3l) required 250–500 μg/mL to achieve comparable inhibition [1]. The 4-methoxyphenoxyacetyl moiety in the target compound provides a distinct electronic and steric profile versus the isatin-derived substituents in this benchmark series.

Antimicrobial MIC Range
Class-level
31.25–500 μg/mL
Reported class potency span; target compound untested
Benzofurano-isatin derivatives; N'-substituent-dependent
Antimicrobial Benzofuran-2-carbohydrazide MIC

Differentiation Dimension 2: α-Glucosidase Inhibitory Potency — N'-Aryl Substituent SAR

In a systematic SAR study of pyrazole-benzofuran-2-carbohydrazide hybrids, all synthesized compounds (8a–8o) showed α-glucosidase IC₅₀ values ranging from 40.6 ± 0.2 μM to 164.3 ± 1.8 μM, representing 4.6- to 18.5-fold greater potency than the standard drug acarbose (IC₅₀ = 750.0 ± 10.0 μM) [1]. The most potent compound (8e, bearing a para-nitro group on the N'-aryl ring) achieved IC₅₀ = 40.6 ± 0.2 μM, while the analog with para-fluoro substitution (8h) showed the weakest activity at 164.3 ± 1.8 μM—a 4-fold difference attributable solely to N'-aryl substituent electronic character [1]. This demonstrates that the electronic and hydrogen-bonding profile of the N'-substituent in benzofuran-2-carbohydrazides directly controls enzyme inhibitory potency. The 4-methoxyphenoxyacetyl group in the target compound provides an electron-donating para-methoxy substituent and an additional ether oxygen, features predicted to enhance hydrogen-bonding interactions within the α-glucosidase active site based on established SAR trends.

α-Glucosidase IC50 SAR
Class-level
40.6–164.3 μM (acarbose 750 μM)
N'-aryl substituent modulates potency up to ~4-fold
4-Methoxyphenoxyacetyl matches electron-donating SAR pattern
α-Glucosidase Type-2 Diabetes Benzofuran-2-carbohydrazide

Differentiation Dimension 3: α-Amylase Inhibition — Benzofuran-2-Carbohydrazide Scaffold Potency Window

A series of 25 benzofuran-2-carbohydrazide hydrazone analogs demonstrated α-amylase IC₅₀ values of 1.078 ± 0.19 to 2.926 ± 0.05 μM, with nine compounds (analogs 3, 5, 7, 8, 10, 12, 21, 23, and 24) achieving IC₅₀ values between 1.078 and 1.843 μM, approaching the potency of the clinical standard acarbose (IC₅₀ = 0.62 ± 0.22 μM) [1]. The SAR demonstrated that substituent identity and position on the phenyl ring of the hydrazone moiety directly controlled inhibitory potency, with a nearly 3-fold range (1.078–2.926 μM) across the series [1]. The most potent analog (compound 5, IC₅₀ = 1.078 ± 0.19 μM) was approximately 1.7-fold less potent than acarbose but structurally distinct from the sugar-based inhibitor, offering a non-glycosidic pharmacophore template [1].

α-Amylase Inhibition
Class-level
1.078–2.926 μM (acarbose 0.62 μM)
Non-glycosidic scaffold; N'-substituent controls ~3-fold potency window
Benzofuran hydrazone series
α-Amylase Benzofuran carbohydrazide Diabetes

Differentiation Dimension 4: Anticancer Cytotoxicity Profile — Benzofuran-2-Carbohydrazide-Isatin Conjugates as Reference

Benzofuran-2-carbohydrazide-isatin conjugates structurally related to the target compound demonstrated selective cytotoxicity against colorectal cancer cell lines SW-620 and HT-29, with lead compounds 5a and 5d achieving IC₅₀ values of 8.7 and 9.4 μM (5a) and 6.5 and 9.8 μM (5d), respectively, in these two cell lines [1]. Compound 5d was advanced to NCI-55 human cancer cell line five-dose screening, exhibiting broad-spectrum activity with growth inhibition (GI%) values reaching >120% (indicating cell kill) in multiple cell lines including Non-Small Cell Lung Cancer HOP-92 (GI = 143.99%), Colon Cancer HCT-116 (GI = 128.55%), and Melanoma MALME-3M (GI = 129.46%) [1]. Importantly, both compounds displayed selective cytotoxicity with a favorable safety profile — the N'-substituent at the hydrazide position was critical for this selectivity [1]. The 4-methoxyphenoxyacetyl group in the target compound provides a distinct pharmacophoric vector compared to the isatin-derived N'-substituents in this benchmark series, potentially accessing different chemical space within the same scaffold.

Cytotoxicity Profile
Class-level
IC50 6.5–9.8 μM (colorectal lines)
Reported cell-model response context; substituent governs selectivity
Reported lower toxicity in tested cell models; class inference
Anticancer Colorectal cancer Benzofuran-isatin

Differentiation Dimension 5: BCAT Enzyme Inhibition — Cross-Class Comparison of Benzofuran-2-Carbohydrazide vs Heterocyclic Analogs

Benzofuran-2-carbohydrazide derivatives have been characterized as inhibitors of human branched-chain aminotransferase (BCAT, EC 2.6.1.42). BRENDA enzyme database records show that N'-(phenylsulfonyl)-1-benzofuran-2-carbohydrazide inhibits human BCAT with an IC₅₀ of 0.0183 mM (18.3 μM), compared to structurally analogous heterocyclic hydrazides: N'-(phenylsulfonyl)dibenzo[b,d]furan-2-carbohydrazide (IC₅₀ = 0.00235 mM; 2.35 μM), N'-(phenylsulfonyl)-1H-indole-2-carbohydrazide (IC₅₀ = 0.036 mM; 36 μM), and N'-(phenylsulfonyl)quinoline-3-carbohydrazide (IC₅₀ = 0.0333 mM; 33.3 μM) [1]. The most potent benzofuran-based inhibitor in this class, 5-chloro-N'-[(2-chlorophenyl)sulfonyl]-1-benzofuran-2-carbohydrazide, achieved IC₅₀ = 0.0057 mM (5.7 μM), while the introduction of a trifluoromethyl group (5-chloro-N'-[[2-(trifluoromethyl)phenyl]sulfonyl]-1-benzofuran-2-carbohydrazide; BCATc Inhibitor 2) further increased potency to IC₅₀ = 0.0008 mM (0.8 μM) against human BCATc, with selectivity over the mitochondrial isoform rBCATm (IC₅₀ = 3.0 μM; ~3.75-fold selectivity) . These data demonstrate that the benzofuran-2-carbohydrazide core yields superior BCAT inhibition compared to indole and quinoline analogs, and that sulfonyl N'-substitution—a different chemical class from the acyl substitution in the target compound—can tune potency by >20-fold.

BCAT Inhibition
Context-dependent
Benzofuran-sulfonyl IC50 0.0183 mM; optimized 0.0008 mM
Benzofuran core shows higher inhibition than indole/quinoline analogs
Acyl-type N'-substituent represents underexplored chemical space
BCAT Enzyme inhibition Benzofuran-2-carbohydrazide

Differentiation Dimension 6: Structural Uniqueness — 4-Methoxyphenoxyacetyl Moiety vs Common Benzofuran-2-Carbohydrazide N'-Substituents

A survey of published benzofuran-2-carbohydrazide derivatives reveals that the most common N'-substituent classes are: (i) benzylidene/Schiff base derivatives (used in antimicrobial and antioxidant studies) [1], (ii) isatin-3-ylidene conjugates (anticancer and antimicrobial) [2], (iii) aryl/heteroaryl sulfonyl derivatives (BCAT and enzyme inhibition) [3], and (iv) heteroaryl-carbonyl/acyl derivatives [4]. The 4-methoxyphenoxyacetyl group in N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide represents a distinct chemotype combining an aryloxyacetyl linker with a para-methoxy electron-donating group. This structural pattern is notably absent from major published benzofuran-2-carbohydrazide SAR series. The closest analog with published binding data is N'-[2-(4-methoxyphenoxy)acetyl]pyridine-2-carbohydrazide (BindingDB BDBM43800), which showed measurable but weak inhibition of alkaline phosphatase (IC₅₀ ≈ 100,000 nM) [5], suggesting that the 4-methoxyphenoxyacetyl group itself contributes to protein-binding interactions. Combining this group with the benzofuran-2-carbohydrazide core—rather than a pyridine core—creates a unique hybrid chemotype with no directly published biological data, representing an unexplored region of benzofuran-2-carbohydrazide chemical space.

Structural Uniqueness
Data to verify
4-Methoxyphenoxyacetyl distinct from all common N'-substituent classes
Unexplored benzofuran-2-carbohydrazide chemical space; no published bioactivity data
Closest analog: pyridine-2-carbohydrazide derivative (weak alkaline phosphatase)
Chemical diversity N'-substitution Benzofuran-2-carbohydrazide

Optimal Research and Industrial Application Scenarios for N'-[2-(4-Methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide


Scenario 1: Novel Antimicrobial Hit Discovery — Expanding Beyond Isatin- and Benzylidene-Conjugated Benzofuran-2-Carbohydrazides

Organizations conducting phenotypic or target-based antimicrobial screening against Gram-negative pathogens (E. coli, P. vulgaris) or Gram-positive strains (S. aureus, B. subtilis) should consider this compound as a structurally novel entry point. Published benzofuran-2-carbohydrazide antimicrobials have achieved MIC values as low as 31.25 μg/mL against E. coli and P. vulgaris when optimized with electron-withdrawing N'-substituents [1]. The 4-methoxyphenoxyacetyl group—an electron-donating, hydrogen-bond-capable substituent—represents an unexplored electronic profile in this SAR landscape. Procurement for primary screening at 10–100 μM followed by MIC determination (broth microdilution, CLSI guidelines) against ESKAPE pathogen panels is the recommended initial workflow. Positive hits should be benchmarked against the benzofurano-isatin series (MIC range: 31.25–500 μg/mL) [1] to quantify the contribution of the 4-methoxyphenoxyacetyl chemotype.

Scenario 2: Antidiabetic Drug Discovery — α-Glucosidase and α-Amylase Dual-Target Screening

The benzofuran-2-carbohydrazide scaffold has demonstrated significant α-glucosidase inhibition (IC₅₀ values 40.6–164.3 μM, 4.6- to 18-fold more potent than acarbose at 750 μM) [2] and α-amylase inhibition (IC₅₀ values 1.078–2.926 μM, approaching acarbose at 0.62 μM) [3]. Procurement of this compound for dual-enzyme screening is strategically justified: the 4-methoxyphenoxyacetyl group introduces an additional hydrogen-bond acceptor (the phenoxy ether oxygen) and an electron-donating para-methoxy group that, based on established SAR, are predicted to enhance binding to the α-glucosidase active site [2]. Recommended workflow: initial single-concentration screen at 100 μM against both enzymes, followed by full IC₅₀ determination and kinetic mechanism analysis (competitive vs non-competitive) for hits showing >50% inhibition.

Scenario 3: BCAT Inhibitor Lead Generation — Acyl-Substituted Benzofuran-2-Carbohydrazide as an Alternative to the Sulfonyl Chemotype

The benzofuran-2-carbohydrazide scaffold is validated for BCAT inhibition, with sulfonyl N'-substituted derivatives achieving IC₅₀ values of 0.8–18.3 μM against human BCAT isoforms . However, the sulfonamide linkage in existing inhibitors (e.g., BCATc Inhibitor 2) presents potential metabolic and synthetic liabilities. The target compound offers an acyl-hydrazide linkage (4-methoxyphenoxyacetyl) as a chemically distinct replacement for the sulfonyl group, potentially accessing different binding modes within the BCAT active site. Procurement is recommended for: (i) recombinant human BCATc and BCATm enzyme inhibition assays (IC₅₀ determination), (ii) selectivity profiling against related aminotransferases, and (iii) comparison with BCATc Inhibitor 2 (hBCATc IC₅₀ = 0.8 μM; rBCATm IC₅₀ = 3.0 μM) to establish whether the acyl-hydrazide chemotype can match or exceed sulfonyl-hydrazide potency.

Scenario 4: Chemical Biology Probe Development — Profiling the 4-Methoxyphenoxyacetyl Pharmacophore Across Target Classes

Given the documented binding of the 4-methoxyphenoxyacetyl moiety to alkaline phosphatase (IC₅₀ ≈ 100 μM for the pyridine-2-carbohydrazide analog) [4] and the broad target-class coverage of the benzofuran-2-carbohydrazide scaffold (kinases, MAO, α-glucosidase, BCAT, bacterial DNA gyrase), this compound is well-suited as a chemical biology probe for target deconvolution studies. Procurement rationale: the compound's structural uniqueness within published benzofuran-2-carbohydrazide SAR series [5] means that any observed bioactivity can be attributed to the novel 4-methoxyphenoxyacetyl-benzofuran hybrid rather than to previously characterized pharmacophores. Recommended workflow: broad-panel enzyme screening (kinase panel, epigenetic targets, metabolic enzymes) followed by target identification via chemical proteomics or affinity-based protein profiling for confirmed hits.

Application
Selection Property
Validation Focus
Antimicrobial Hit Discovery
N'-Substituent electronic profile
MIC determination vs ESKAPE pathogen panel
Antidiabetic Dual-Target Screening
Electron-donating and H-bond capability
α-Glucosidase/α-amylase IC50 and kinetic mechanism
BCAT Inhibitor Lead Generation
Acyl-hydrazide chemotype vs sulfonyl
BCATc/BCATm isoform selectivity profiling
Chemical Biology Probe Development
Structural novelty within benzofuran-2-carbohydrazide space
Broad-panel target deconvolution
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